(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid (5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18622594
InChI: InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1
SMILES:
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol

(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

CAS No.:

Cat. No.: VC18622594

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid -

Specification

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
IUPAC Name (5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
Standard InChI InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1
Standard InChI Key BFWYTORDSFIVKP-IXNHTQMRSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)OO
Canonical SMILES CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 20-carbon chain with conjugated double bonds at positions 5–8–11–13 (all trans except for the 13E configuration) and a hydroperoxy (-OOH) group at the 15th carbon in the S-stereochemical configuration . Its molecular formula is C20H32O4\text{C}_{20}\text{H}_{32}\text{O}_{4}, with a molecular weight of 336.5 g/mol . The hydroperoxy group renders the molecule highly reactive, enabling participation in redox signaling and enzymatic transformations .

Comparative Analysis with Analogues

Property15(S)-HpETE15(S)-HETE12(S)-HpETE
Functional GroupHydroperoxy (-OOH) at C15Hydroxyl (-OH) at C15Hydroperoxy (-OOH) at C12
Synthesis Enzyme15-Lipoxygenase (15-LOX)Peroxidases (e.g., GPx)12-Lipoxygenase (12-LOX)
Biological RolePro-/anti-inflammatory mediatorAnti-angiogenic, pro-resolvingPro-inflammatory, leukotriene precursor
StabilityUnstable (rapidly reduced to 15-HETE)StableModerately unstable

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis

The compound is synthesized via the oxygenation of arachidonic acid by 15-lipoxygenase (15-LOX), which inserts molecular oxygen at the 15th carbon. This reaction occurs in a calcium-dependent manner, often at membrane interfaces where 15-LOX colocalizes with phospholipid substrates . The enzymatic process proceeds through a radical intermediate, with stereospecificity dictated by the enzyme’s active-site architecture .

Industrial Production

Large-scale synthesis employs recombinant 15-LOX in bioreactors under optimized conditions (pH 7.4, 25°C). Post-reaction purification involves reverse-phase HPLC to isolate the hydroperoxide from byproducts like 15-HETE .

Metabolic Fate

  • Reduction to 15-HETE: Glutathione peroxidases (GPx) and peroxiredoxins (e.g., Prdx6) catalyze the two-electron reduction of the hydroperoxy group, yielding 15(S)-hydroxyeicosatetraenoic acid (15-HETE) .

  • Oxidation to 15-Oxo-ETE: 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) further oxidizes 15-HETE to 15-oxo-ETE, a pro-angiogenic metabolite.

  • Epoxidation: Cytochrome P450 enzymes convert 15(S)-HpETE into epoxy derivatives, which are hydrolyzed to lipoxins—key resolvins in inflammation resolution .

Biological Activities and Mechanisms

Pro-Inflammatory Signaling

15(S)-HpETE enhances leukocyte adhesion by upregulating endothelial adhesion molecules (e.g., ICAM-1) and potentiates cytokine release (e.g., IL-6, TNF-α) via NF-κB activation . In platelets, it selectively inhibits 12-lipoxygenase, shifting eicosanoid synthesis toward pro-thrombotic thromboxanes .

Anti-Inflammatory and Pro-Resolving Effects

Paradoxically, 15(S)-HpETE serves as a precursor for lipoxins (e.g., LXA₄), which suppress neutrophil infiltration and promote macrophage-mediated clearance of apoptotic cells . This duality underscores its context-dependent role in inflammation.

Oxidative Stress and Cellular Homeostasis

The compound induces apoptosis in endothelial cells via caspase-3 activation and suppression of the Akt survival pathway. In Pseudomonas aeruginosa, it is detoxified by the peroxiredoxin LsfA, highlighting its interplay with microbial redox systems .

Research Applications and Findings

Disease Models

  • Asthma: 15(S)-HpETE levels correlate with airway hyperresponsiveness in murine models, likely due to its promotion of leukotriene synthesis .

  • Neurodegeneration: Prdx6-mediated reduction of 15(S)-HpETE mitigates oxidative damage in neuronal cultures, suggesting therapeutic potential in Alzheimer’s disease .

  • Cancer: Elevated 15(S)-HpETE in tumor-associated macrophages promotes angiogenesis via 15-oxo-ETE, making it a target for anti-angiogenic therapies .

Pharmacological Modulation

  • Inhibitors: NDGA (nordihydroguaiaretic acid) blocks 15-LOX activity, reducing 15(S)-HpETE synthesis .

  • Stabilizers: Co-administration with glutathione depletion agents prolongs 15(S)-HpETE’s half-life, enhancing its experimental efficacy .

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